molecular formula C22H24ClN3O3S2 B2364596 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 896676-03-2

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2364596
CAS No.: 896676-03-2
M. Wt: 478.02
InChI Key: DXVMTRVZGORXBM-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-14-8-13-18(23)20-19(14)24-22(30-20)25-21(27)15-9-11-17(12-10-15)31(28,29)26(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVMTRVZGORXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

The synthesis of the compound typically involves the following steps:

  • Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Amidation : The chlorinated benzothiazole is coupled with a sulfonamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its efficacy against:

  • Bacteria : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungi : Demonstrated antifungal properties in laboratory settings.

Anticancer Potential

The compound has been investigated for its anticancer properties , particularly in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in cancer cell metabolism.
  • Signal Transduction Pathways : It may interfere with key signaling pathways that promote tumor growth.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : By binding to active sites of enzymes, it can block their function, which is crucial in various diseases.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and inflammation.

Comparative Studies

Comparisons with similar compounds reveal unique properties that enhance its biological activity:

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-1,3-benzothiazole-2-carboxamideStructureModerate antibacterial activity
N-(4-methylphenyl)-1,3-benzothiazole-2-carboxamideStructureAntifungal activity observed
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamideStructureEnhanced anticancer properties

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation.
  • Antimicrobial Screening : A comprehensive screening against a panel of bacterial strains revealed that the compound exhibited stronger activity compared to traditional antibiotics.

Preparation Methods

Benzothiazole Core Synthesis

The 1,3-benzothiazole scaffold is typically constructed via cyclization of substituted anilines with thiourea or carbon disulfide under oxidative conditions. For the 7-chloro-4-methyl substitution pattern, 4-methyl-3-chloroaniline serves as the starting material.

Reaction Pathway :

  • Thiocyanation : Treatment of 4-methyl-3-chloroaniline with ammonium thiocyanate in the presence of bromine or hydrogen peroxide facilitates cyclization to form 7-chloro-4-methyl-1,3-benzothiazol-2-amine.
  • Oxidative Cyclization : Alternative methods employ carbon disulfide and iodine in dimethylformamide (DMF), yielding the benzothiazole amine in 65–75% yields.

Sulfonamide-Benzoic Acid Intermediate

The sulfamoyl group is introduced via sulfonylation of benzoic acid derivatives. Key steps include:

  • Sulfonation : Reaction of 4-methylbenzoic acid with chlorosulfonic acid to form 4-(chlorosulfonyl)benzoic acid .
  • Amination : Coupling the sulfonyl chloride with N-methylcyclohexylamine to yield 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid .

Stepwise Synthesis of Target Compound

Preparation of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine

Procedure :

  • Dissolve 4-methyl-3-chloroaniline (10.0 g, 63.7 mmol) in glacial acetic acid (100 mL).
  • Add ammonium thiocyanate (6.5 g, 70.1 mmol) and bromine (3.2 mL, 63.7 mmol) dropwise at 0–5°C.
  • Stir at room temperature for 12 hours, then pour into ice-water.
  • Filter the precipitate and recrystallize from ethanol to obtain the benzothiazole amine as a pale yellow solid (Yield: 72%, m.p. 148–150°C).

Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 2.45 (s, 3H).
  • LC-MS : m/z 213.1 [M+H]$$^+$$.

Synthesis of 4-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid

Procedure :

  • Add 4-(chlorosulfonyl)benzoic acid (5.0 g, 21.2 mmol) to anhydrous dichloromethane (50 mL) under nitrogen.
  • Slowly add N-methylcyclohexylamine (3.1 mL, 23.3 mmol) and triethylamine (4.3 mL, 31.8 mmol) at 0°C.
  • Stir at room temperature for 6 hours, then wash with 1M HCl and brine.
  • Dry over MgSO4 and evaporate to afford the sulfonamide as a white powder (Yield: 85%, m.p. 162–164°C).

Characterization :

  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym).
  • $$^13$$C NMR (100 MHz, CDCl3): δ 167.8 (COOH), 144.2 (C-SO2), 129.5–127.3 (Ar-C), 54.2 (N-CH3), 33.1–25.4 (cyclohexyl).

Coupling of Benzothiazole Amine and Sulfonamide Benzoic Acid

Procedure :

  • Activate 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid (4.2 g, 12.5 mmol) with thionyl chloride (10 mL) at reflux for 2 hours.
  • Evaporate excess thionyl chloride and dissolve the acid chloride in dry THF (30 mL).
  • Add 7-chloro-4-methyl-1,3-benzothiazol-2-amine (2.7 g, 12.5 mmol) and pyridine (2.5 mL) dropwise at 0°C.
  • Stir at room temperature for 24 hours, then concentrate and purify by silica gel chromatography (EtOAc/hexane 1:3) to obtain the target compound (Yield: 68%, m.p. 215–217°C).

Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 12.15 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.0 Hz, 1H), 7.40 (s, 1H), 3.15–3.05 (m, 1H, cyclohexyl), 2.95 (s, 3H, N-CH3), 2.50 (s, 3H, Ar-CH3), 1.80–1.20 (m, 10H, cyclohexyl).
  • HRMS : m/z 532.1245 [M+H]$$^+$$ (calc. 532.1248).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate benzothiazole formation. A mixture of 4-methyl-3-chloroaniline , thiourea, and iodine in DMF irradiated at 150°C for 20 minutes achieves 80% yield, reducing reaction time from 12 hours to <1 hour.

One-Pot Sulfonylation-Coupling Strategy

A streamlined approach involves in-situ generation of the sulfonyl chloride and direct coupling:

  • React 4-mercaptobenzoic acid with N-chlorosuccinimide (NCS) to form 4-(chlorosulfonyl)benzoic acid .
  • Add N-methylcyclohexylamine and 7-chloro-4-methyl-1,3-benzothiazol-2-amine sequentially, using HATU as a coupling agent (Yield: 75%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Classical Cyclization 72 98 12 Moderate
Microwave Cyclization 80 97 0.3 High
One-Pot Coupling 75 95 6 High

Key Observations :

  • Microwave methods enhance efficiency but require specialized equipment.
  • One-pot strategies reduce purification steps but may compromise purity.

Challenges and Mitigation Strategies

  • Sulfonamide Hydrolysis : Acidic conditions during coupling can cleave the sulfonamide. Use of non-acidic coupling agents (e.g., EDCl/HOAt) mitigates this.
  • Benzothiazole Oxidation : The methyl group on the benzothiazole may oxidize under harsh conditions. Maintaining inert atmosphere and low temperatures is critical.

Q & A

Q. What are the standard synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-amino-4-chloro-6-methylbenzene thiol with appropriate electrophiles under reflux in ethanol .
  • Step 2 : Introduction of the sulfamoylbenzamide moiety via coupling reactions (e.g., carbodiimide-mediated amide bond formation) between the benzothiazole intermediate and 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid derivatives.
  • Key Conditions :
  • Use of anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to avoid hydrolysis.
  • Temperature control (0–25°C) during coupling to prevent side reactions.
  • Inert atmosphere (N₂/Ar) to stabilize reactive intermediates .

Q. Which spectroscopic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities (e.g., residual solvents). For example, the chloro and methyl groups on the benzothiazole ring produce distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1350 cm⁻¹ (sulfonamide S=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between benzothiazole and sulfamoylbenzamide moieties to minimize side products?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt for efficiency. HATU often improves yield in sterically hindered amide bonds .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCM) to balance reactivity and solubility. DMF may enhance reaction rates but requires rigorous drying.
  • Reaction Monitoring : Use TLC or HPLC to track progress and terminate reactions at ~90% conversion to avoid over-coupling or degradation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's bioactivity?

  • Methodological Answer :
  • Validation of Computational Models : Re-run docking simulations (e.g., using AutoDock Vina) with adjusted force fields to account for sulfamoyl group flexibility .
  • Experimental Iteration : Perform dose-response assays across multiple cell lines to identify context-dependent activity. For example, discrepancies in IC₅₀ values may arise from off-target interactions .
  • Data Triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

Q. How does the substitution pattern on the benzothiazole ring influence the compound's interactions with biological targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Chloro Group (Position 7) : Enhances lipophilicity and target binding in hydrophobic pockets (e.g., kinase ATP-binding sites).
  • Methyl Group (Position 4) : Reduces steric hindrance, improving solubility without compromising affinity .
  • Molecular Dynamics (MD) Simulations : Simulate binding poses with mutated targets to identify critical interactions (e.g., hydrogen bonding via sulfamoyl groups) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproduce Conditions : Verify stoichiometry, solvent purity, and inert atmosphere usage. For example, trace moisture in DMF can hydrolyze intermediates, reducing yields .
  • Side-Product Identification : Use LC-MS to detect byproducts (e.g., over-oxidized sulfonamides or unreacted starting materials) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

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